molecular formula C₁₇H₂₂ClNO B1141960 n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride CAS No. 873310-28-2

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride

Cat. No. B1141960
M. Wt: 291.82
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions or amidation processes. For instance, 2-hydroxy-2-methylpropiophenone can undergo multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, leading to complex molecules (Wakui et al., 2004). Another approach involves the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine from 3-phenoxybenzonitrile, demonstrating the versatility of amidine compounds in pharmacological applications (Popov et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride is often elucidated using crystallography and spectroscopic methods. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported, showcasing the importance of intermolecular hydrogen bonding in stabilizing the molecular structure (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride derivatives can vary widely, including arylation processes and reactions with phenol. Radical arylation of phenols and phenyl ethers, for example, can proceed with good regioselectivity, offering new pathways to synthesize biphenyl alcohols and ethers with potential applications in drug development and materials science (Wetzel et al., 2010).

Physical Properties Analysis

The physical properties of such compounds are crucial for their application in various fields. The study of hydrogen-bonded chains in complexes, for instance, sheds light on the large proton polarizability due to collective proton fluctuation, which can have implications for the material's properties (Wojciechowski et al., 2000).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, are defined by the molecular structure and functional groups. Synthesis and characterization of triphenylamine-3-hexylthiophene oligomer hybrids highlight the importance of molecular design in achieving desired chemical properties for applications in organic electronics (Li et al., 2008).

properties

IUPAC Name

N-methyl-N-(3-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-15-8-6-12-17(14-15)19-18(2)13-7-11-16-9-4-3-5-10-16;/h3-6,8-10,12,14H,7,11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLUUFXMYKVCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)ON(C)CCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methyl-3-phenyl-(m-methylphenoxy)propylamine hydrochloride

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